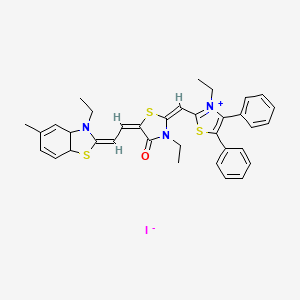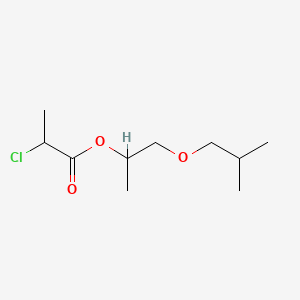
Propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester is a chemical compound with a complex structure It is an ester derivative of propanoic acid, featuring a chlorine atom and a branched alkoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester typically involves esterification reactions. One common method is the reaction of 2-chloropropanoic acid with 1-methyl-2-(2-methylpropoxy)ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired ester in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-chloropropanoic acid and 1-methyl-2-(2-methylpropoxy)ethanol.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The ester can be oxidized under strong oxidative conditions to form corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Substitution: Nucleophiles like NaOH, KOH, or amines, solvents like ethanol or methanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: 2-chloropropanoic acid and 1-methyl-2-(2-methylpropoxy)ethanol.
Substitution: Various substituted propanoic acid derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development, particularly in designing ester prodrugs that can improve the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2-chloro-, methyl ester: Similar structure but with a simpler alkoxy group.
Propanoic acid, 2-chloro-, ethyl ester: Another ester derivative with an ethyl group instead of the branched alkoxy group.
Propanoic acid, 2-methyl-, ethyl ester: A methyl-substituted propanoic acid ester with different reactivity.
Uniqueness
Propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester is unique due to its branched alkoxy group, which can influence its physical and chemical properties. This structural feature can affect its solubility, reactivity, and interactions with other molecules, making it distinct from simpler ester derivatives.
Propiedades
Número CAS |
67969-81-7 |
|---|---|
Fórmula molecular |
C10H19ClO3 |
Peso molecular |
222.71 g/mol |
Nombre IUPAC |
1-(2-methylpropoxy)propan-2-yl 2-chloropropanoate |
InChI |
InChI=1S/C10H19ClO3/c1-7(2)5-13-6-8(3)14-10(12)9(4)11/h7-9H,5-6H2,1-4H3 |
Clave InChI |
KBLCCQZNLNBPCW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COCC(C)OC(=O)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


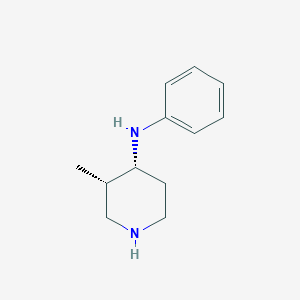
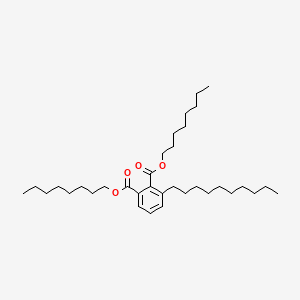
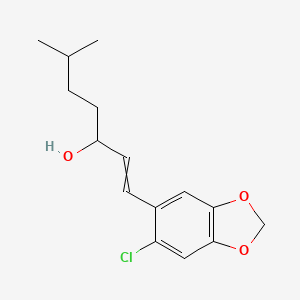
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812685.png)
![N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride](/img/structure/B13812693.png)
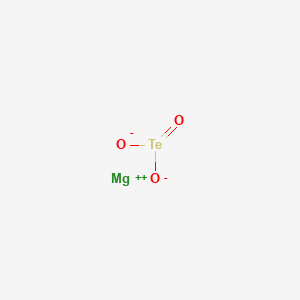
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)-](/img/structure/B13812701.png)
![2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium](/img/structure/B13812709.png)
![Phosphonic acid, [1-(acetylamino)-1-methylethyl]-](/img/structure/B13812721.png)
![methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13812729.png)
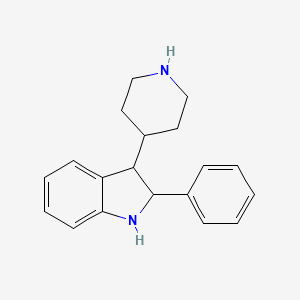

![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)
